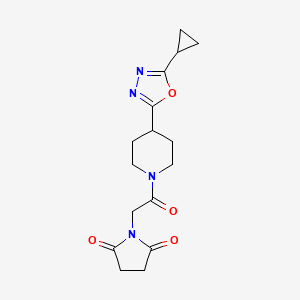
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as THIOMAB, is a small molecule that has been synthesized and studied for its potential therapeutic applications.
Scientific Research Applications
Chemoselective Synthesis
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide, due to its complex structure, participates in chemoselective synthesis reactions. A study by Singh et al. (2017) elaborates on the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, yielding N-(2-hydroxyphenyl)benzamides, which are compounds of significant biological interest. This reaction pathway highlights the potential of complex benzamides in synthesizing biologically relevant molecules through selective reactions Singh, Lakhan, & Singh, 2017.
Anticancer Activity
The structure of this compound suggests potential in cancer research. Zhou et al. (2008) describe the synthesis and biological evaluation of a compound with a similar benzamide structure, exhibiting selective inhibition of histone deacetylases (HDACs), crucial for cancer cell proliferation control. The compound demonstrates significant antitumor activity, pointing towards the importance of benzamide derivatives in developing new anticancer drugs Zhou et al., 2008.
Supramolecular Gelators
In the field of materials science, benzamide derivatives have been explored for their role in forming supramolecular gels. A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl) benzamide derivatives, which share structural similarities with this compound, demonstrates their gelation behavior. These compounds can form stable gels in specific solvents, driven by non-covalent interactions, indicating potential applications in drug delivery systems and materials engineering Yadav & Ballabh, 2020.
Novel HDAC Inhibitors
Benzamide derivatives are also pivotal in developing novel inhibitors for histone deacetylases (HDAC), a class of enzymes involved in regulating gene expression. Jiao et al. (2009) synthesized N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, showing promising HDAC inhibitory activity. Among these, certain thiophene-substituted derivatives exhibited potent antiproliferative activity against cancer cell lines, underscoring the therapeutic potential of benzamide derivatives in treating cancer Jiao et al., 2009.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c23-20(17-7-5-15(6-8-17)18-10-12-25-13-18)22-14-21(24)11-9-16-3-1-2-4-19(16)21/h1-8,10,12-13,24H,9,11,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWFIBSNCUUIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2935309.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2935311.png)


![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2935319.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2935320.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2935324.png)
![Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2935325.png)

![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2935328.png)

